molecular formula C9H16N2O B12872834 4-((2,5-Dihydro-1H-pyrrol-2-yl)methyl)morpholine

4-((2,5-Dihydro-1H-pyrrol-2-yl)methyl)morpholine

Cat. No.: B12872834
M. Wt: 168.24 g/mol
InChI Key: KVEWPNIYXFIUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2,5-Dihydro-1H-pyrrol-2-yl)methyl)morpholine is a heterocyclic compound that features both a morpholine ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dihydro-1H-pyrrol-2-yl)methyl)morpholine typically involves the reaction of morpholine with a suitable pyrrole derivative. One common method involves the use of a pyrrole-2-carboxaldehyde, which reacts with morpholine under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 25°C to 45°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Dihydro-1H-pyrrol-2-yl)methyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((2,5-Dihydro-1H-pyrrol-2-yl)methyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-((2,5-Dihydro-1H-pyrrol-2-yl)methyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2,5-Dihydro-1H-pyrrol-2-yl)methyl)morpholine is unique due to its combination of a morpholine and pyrrole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

4-(2,5-dihydro-1H-pyrrol-2-ylmethyl)morpholine

InChI

InChI=1S/C9H16N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h1-2,9-10H,3-8H2

InChI Key

KVEWPNIYXFIUCX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2C=CCN2

Origin of Product

United States

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